molecular formula C10H9NO2 B182983 1-(3-Amino-1-benzofuran-2-yl)ethanone CAS No. 49615-96-5

1-(3-Amino-1-benzofuran-2-yl)ethanone

Cat. No. B182983
CAS RN: 49615-96-5
M. Wt: 175.18 g/mol
InChI Key: NNQBNOWMBVHDMH-UHFFFAOYSA-N
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Description

1-(3-Amino-1-benzofuran-2-yl)ethanone is a chemical compound with the CAS Number: 49615-96-5. Its molecular weight is 175.19 and its molecular formula is C10H9NO2 . The IUPAC name for this compound is 1-(3-amino-1-benzofuran-2-yl)ethanone .


Molecular Structure Analysis

The molecular structure of 1-(3-Amino-1-benzofuran-2-yl)ethanone consists of a benzofuran ring attached to an ethanone group at the 1-position and an amino group at the 3-position . The InChI code for this compound is 1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 .


Physical And Chemical Properties Analysis

The melting point of 1-(3-Amino-1-benzofuran-2-yl)ethanone is reported to be 149°C .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran derivatives are ubiquitously found in nature and exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are drawing significant attention for their potential in pharmaceutical applications. For instance, novel macrocyclic benzofuran compounds showing anti-hepatitis C virus activity are considered promising therapeutic drug candidates for hepatitis C disease. Recent developments in synthesizing complex benzofuran derivatives include unique methods like free radical cyclization cascade, showcasing the versatility of benzofuran compounds in drug development (Miao et al., 2019).

Antimicrobial and Antitumor Applications

Benzofuran and its derivatives have been identified as fundamental units in numerous bioactive heterocycles with a broad spectrum of biological activities. They hold significant potential in pharmaceuticals, agriculture, and polymers due to their pronounced antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. The presence of functional groups such as -OH, -OMe, sulfonamide, or halogen greatly enhances their therapeutic activities. Ongoing research focuses on understanding the structure-activity relationship (SAR) of benzofuran compounds to develop potent drugs for various diseases (Dawood, 2019).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzofuran derivatives are key to developing new pharmacologically active molecules. Innovative synthesis methods, including those that lead to the construction of benzofuran rings with high yield and fewer side reactions, are crucial for creating complex benzofuran systems. These advancements not only contribute to the field of medicinal chemistry but also enable the exploration of new drug candidates with enhanced biological activities (Yoda, 2020).

Environmental and Toxicological Considerations

Understanding the environmental presence and toxicological impact of benzofuran derivatives, such as benzophenone-3 found in sunscreen products, is essential for assessing their ecological risks. Despite their beneficial uses, the persistence and bioaccumulation potential of some benzofuran derivatives necessitate further research to ensure they do not pose significant hazards to aquatic ecosystems or human health (Kim & Choi, 2014).

Safety And Hazards

The safety information available indicates that 1-(3-Amino-1-benzofuran-2-yl)ethanone may be an irritant . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

While specific future directions for 1-(3-Amino-1-benzofuran-2-yl)ethanone are not available, benzofuran derivatives are a subject of significant research, particularly in the realm of anti-cancer activity . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds in medicinal chemistry.

properties

IUPAC Name

1-(3-amino-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQBNOWMBVHDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349582
Record name 1-(3-Amino-benzofuran-2-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-1-benzofuran-2-yl)ethanone

CAS RN

49615-96-5
Record name 1-(3-Amino-benzofuran-2-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-benzonitrile (1000 mmol) in DMF (dimethylformamide, 80 mL) was added K2CO3 (207 g, 1.5 mol) portionwise under stirring, followed by 1-chloro-propan-2-one (139 g, 1.5 mol). After addition, the mixture was heated to 120° C. and stirred at that temperature for 2 hours. TLC showed the reaction was completed. The reaction mixture was cooled to room temperature and filtered. The filtrate was extracted with ethyl acetate, washed with brine, dried and concentrated. The residue was washed with dichloromethane, filtered and dried to give 112 g of 1-(3-amino-benzofuran-2-yl)-ethanone (1A).
Quantity
1000 mmol
Type
reactant
Reaction Step One
Name
Quantity
207 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two

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